1-Ethoxy-2,2-difluoroethanol 1-Ethoxy-2,2-difluoroethanol
Brand Name: Vulcanchem
CAS No.: 148992-43-2
VCID: VC21119112
InChI: InChI=1S/C4H8F2O2/c1-2-8-4(7)3(5)6/h3-4,7H,2H2,1H3
SMILES: CCOC(C(F)F)O
Molecular Formula: C4H8F2O2
Molecular Weight: 126.1 g/mol

1-Ethoxy-2,2-difluoroethanol

CAS No.: 148992-43-2

Cat. No.: VC21119112

Molecular Formula: C4H8F2O2

Molecular Weight: 126.1 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-2,2-difluoroethanol - 148992-43-2

Specification

CAS No. 148992-43-2
Molecular Formula C4H8F2O2
Molecular Weight 126.1 g/mol
IUPAC Name 1-ethoxy-2,2-difluoroethanol
Standard InChI InChI=1S/C4H8F2O2/c1-2-8-4(7)3(5)6/h3-4,7H,2H2,1H3
Standard InChI Key WEEOMNFWRCDRJI-UHFFFAOYSA-N
SMILES CCOC(C(F)F)O
Canonical SMILES CCOC(C(F)F)O

Introduction

Fundamental Properties and Structural Characteristics

1-Ethoxy-2,2-difluoroethanol is an organic compound with the molecular formula C4H8F2O2. It presents as a colorless, volatile liquid with a boiling point of approximately 84°C. The compound's structure features an ethoxy group connected to a difluoroethanol moiety, creating a molecule with distinctive reactivity patterns due to the presence of both ether and alcohol functional groups alongside geminal difluoro substitution.

The key physical and chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC4H8F2O2
CAS Number148992-43-2
Molecular Weight126.10 g/mol
Physical StateColorless volatile liquid
Boiling Point84°C
InChI KeyWEEOMNFWRCDRJI-UHFFFAOYSA-N
Canonical SMILESCCOC(C(F)F)O
Density1.145 g/cm³
Flash Point46.2°C
pKa11.11 (predicted)

The presence of the difluoro group significantly influences the compound's chemical behavior, particularly enhancing the acidity of the adjacent hydroxyl group and affecting the electron density distribution throughout the molecule.

Synthesis Methodologies

Laboratory Synthesis Routes

The primary laboratory method for synthesizing 1-Ethoxy-2,2-difluoroethanol involves the reaction of 2,2-difluoroacetaldehyde with ethanol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the reactants mixed in a suitable solvent such as dichloromethane. The acid catalyst, commonly sulfuric acid, is added dropwise to control the reaction rate and minimize side product formation.

The reaction can be represented as:

2,2-difluoroacetaldehyde + ethanol → 1-Ethoxy-2,2-difluoroethanol

The mechanism involves nucleophilic attack by the ethanol oxygen on the carbonyl carbon of 2,2-difluoroacetaldehyde, followed by proton transfer steps to yield the final product.

Industrial Production Approaches

In industrial settings, the synthesis of 1-Ethoxy-2,2-difluoroethanol often employs continuous flow reactors to ensure consistent product quality and optimize yield. These production methods focus on:

  • Precise control of reaction parameters to maximize conversion efficiency

  • Minimization of byproduct formation through optimized reaction conditions

  • Implementation of effective purification protocols, primarily through distillation

  • Scale-up considerations to maintain product quality across larger production volumes

The industrial synthesis also prioritizes reducing environmental impact through solvent recovery systems and energy-efficient process designs.

Chemical Reactivity Profile

1-Ethoxy-2,2-difluoroethanol exhibits diverse reactivity patterns due to its functional group combination. The most significant reaction types include:

Oxidation Reactions

The compound undergoes oxidation to form 2,2-difluoroacetaldehyde and other oxidation products. Common oxidizing agents employed in these transformations include potassium permanganate and chromium trioxide. The oxidation primarily targets the hydroxyl group, converting it to a carbonyl functionality while preserving the difluoro moiety.

Reduction Processes

Reduction reactions convert 1-Ethoxy-2,2-difluoroethanol into 2,2-difluoroethanol. These transformations typically employ reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction selectively targets the ethoxy group while maintaining the integrity of the difluoro substituents.

Substitution Reactions

The compound participates in nucleophilic substitution reactions where the ethoxy group is replaced by various nucleophiles. These reactions can occur under both acidic and basic conditions, with nucleophiles including halides, amines, and thiols. The substitution reactions provide a versatile pathway for transforming the compound into diverse derivatives.

Research Applications in Chemical Sciences

Surface Chemistry Interactions

A significant application area for 1-Ethoxy-2,2-difluoroethanol involves its role in surface chemistry, particularly on aluminum oxide surfaces. When applied to these surfaces, the compound decomposes to form fluorinated surface ethoxide through interaction with surface-isolated hydroxyl groups. This property makes it valuable for modifying surface characteristics in materials science applications.

Diels-Alder Reaction Applications

The compound serves as an important reagent in Diels-Alder reactions for creating functionalized (trifluoromethyl)benzenes and pyridines. These reactions represent a cornerstone in organic synthesis, enabling the construction of complex molecular architectures with high efficiency. The ability to introduce trifluoromethyl groups through this pathway opens new avenues for developing novel materials and pharmaceutical compounds.

Multicomponent Annulation Reactions

1-Ethoxy-2,2-difluoroethanol participates in [3+2+1] annulation reactions involving enamines and amidine hydrochlorides. These multicomponent reactions facilitate the incorporation of difluoroethyl groups at the 4-position of resulting dihydropyrimidine or pyrimidine rings, providing an innovative route to valuable fluorinated heterocycles with potential pharmaceutical applications.

Pharmaceutical and Material Science Applications

Drug Development Contributions

The compound has emerged as an important intermediate in pharmaceutical research, playing a role in:

  • Development of drug delivery systems leveraging the unique properties of fluorinated compounds

  • Synthesis of fluorinated pharmaceutical candidates with enhanced metabolic stability

  • Creation of modified drug molecules with improved lipophilicity profiles

  • Exploration of novel drug structures with optimized pharmacokinetic properties

Materials Science Utilization

In materials science, 1-Ethoxy-2,2-difluoroethanol contributes to:

  • Synthesis of novel fluoroether-substituted phthalocyanines for advanced electronic applications

  • Development of materials for organic light-emitting diodes (OLEDs) and solar cells

  • Creation of specialty polymers with enhanced thermal and chemical resistance

  • Formation of metallophthalocyanines with unique electronic properties

Comparative Analysis with Related Compounds

1-Ethoxy-2,2-difluoroethanol can be distinguished from structurally similar compounds through comparative analysis:

CompoundKey DifferencesDistinctive Applications
2,2-DifluoroethanolLacks ethoxy group, resulting in different reactivity patternsUsed primarily in different synthetic pathways
2,2-DifluoroacetaldehydeContains aldehyde instead of hydroxyl groupServes as a precursor in various synthesis reactions
1-Methoxy-2,2-difluoroethanolContains methoxy rather than ethoxy groupExhibits different chemical properties and reactivity

The unique combination of functional groups in 1-Ethoxy-2,2-difluoroethanol enables its participation in a broader range of chemical reactions and applications compared to these related compounds.

Mechanism of Action in Surface Chemistry

When interacting with metal oxide surfaces, 1-Ethoxy-2,2-difluoroethanol demonstrates a distinctive mechanism of action. On aluminum oxide surfaces, it decomposes to form fluorinated surface ethoxide through interaction with surface-isolated hydroxyl groups. This process involves:

  • Initial adsorption onto the surface

  • Interaction with hydroxyl functionalities

  • Decomposition pathway leading to surface modification

  • Formation of stable fluorinated ethoxide species

This mechanism explains the compound's effectiveness in surface modification applications and provides insight into potential new applications in catalysis and materials science.

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